6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with a unique structure that has garnered interest in scientific research[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its intricate molecular framework makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors[_{{{CITATION{{{_3{6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield amines.
Scientific Research Applications
This compound has diverse applications in scientific research[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... It is used in drug development as a potential therapeutic agent due to its unique biological activity. In biochemistry and molecular biology, it serves as a tool for studying enzyme mechanisms and protein interactions. Additionally, it is utilized in the development of new materials with specific properties for industrial applications.
Mechanism of Action
When compared to similar compounds, 6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride stands out due to its unique structure and properties[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Similar compounds may include other thieno[2,3-c]pyridine derivatives or benzamide derivatives, but the presence of the 2,4-dimethoxybenzamide group and the specific substitution pattern gives this compound its distinct characteristics.
Comparison with Similar Compounds
Thieno[2,3-c]pyridine derivatives
Benzamide derivatives
Other substituted pyridines
This compound's unique structure and properties make it a valuable asset in various scientific and industrial applications, contributing to advancements in multiple fields.
Properties
IUPAC Name |
6-benzyl-2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S.ClH/c1-30-16-8-9-17(19(12-16)31-2)23(29)26-24-21(22(25)28)18-10-11-27(14-20(18)32-24)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H2,25,28)(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFTNRGAIDOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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